2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate
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Overview
Description
2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate is a complex organic compound characterized by its nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate typically involves multiple steps, including nitration, sulfonation, and esterification reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonyl group. The final step involves the esterification of the intermediate product with ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Shares the nitro functional group and is used in organic synthesis and as an herbicide.
4-Nitrophenylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity and applications.
Uniqueness
2-[2-({2-Nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethoxy]ethyl acetate is unique due to the combination of its nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H19N3O9S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethoxy]ethyl acetate |
InChI |
InChI=1S/C18H19N3O9S/c1-13(22)30-10-9-29-8-7-19-17-6-5-16(12-18(17)21(25)26)31(27,28)15-4-2-3-14(11-15)20(23)24/h2-6,11-12,19H,7-10H2,1H3 |
InChI Key |
NBJDGOOUVCQKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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